

An In-Depth Technical Guide to 2-Chloro-N-pyrazin-2-ylacetamide

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Compound of Interest

Compound Name: 2-chloro-N-pyrazin-2-ylacetamide

CAS No.: 115699-74-6

Cat. No.: B039625

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Introduction

2-Chloro-N-pyrazin-2-ylacetamide is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Structurally, it consists of a pyrazine ring, a key nitrogen-containing heterocycle found in numerous biologically active molecules, linked via an amide bond to a chloroacetamide functional group. This chloroacetamide moiety is a potent electrophile, making the entire molecule a highly versatile reactive intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety protocols for its handling. The primary focus is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Physicochemical and Structural Properties

The fundamental characteristics of **2-chloro-N-pyrazin-2-ylacetamide** are summarized below. These properties are crucial for its application in chemical synthesis, dictating reaction conditions, solubility, and methods for purification and analysis.

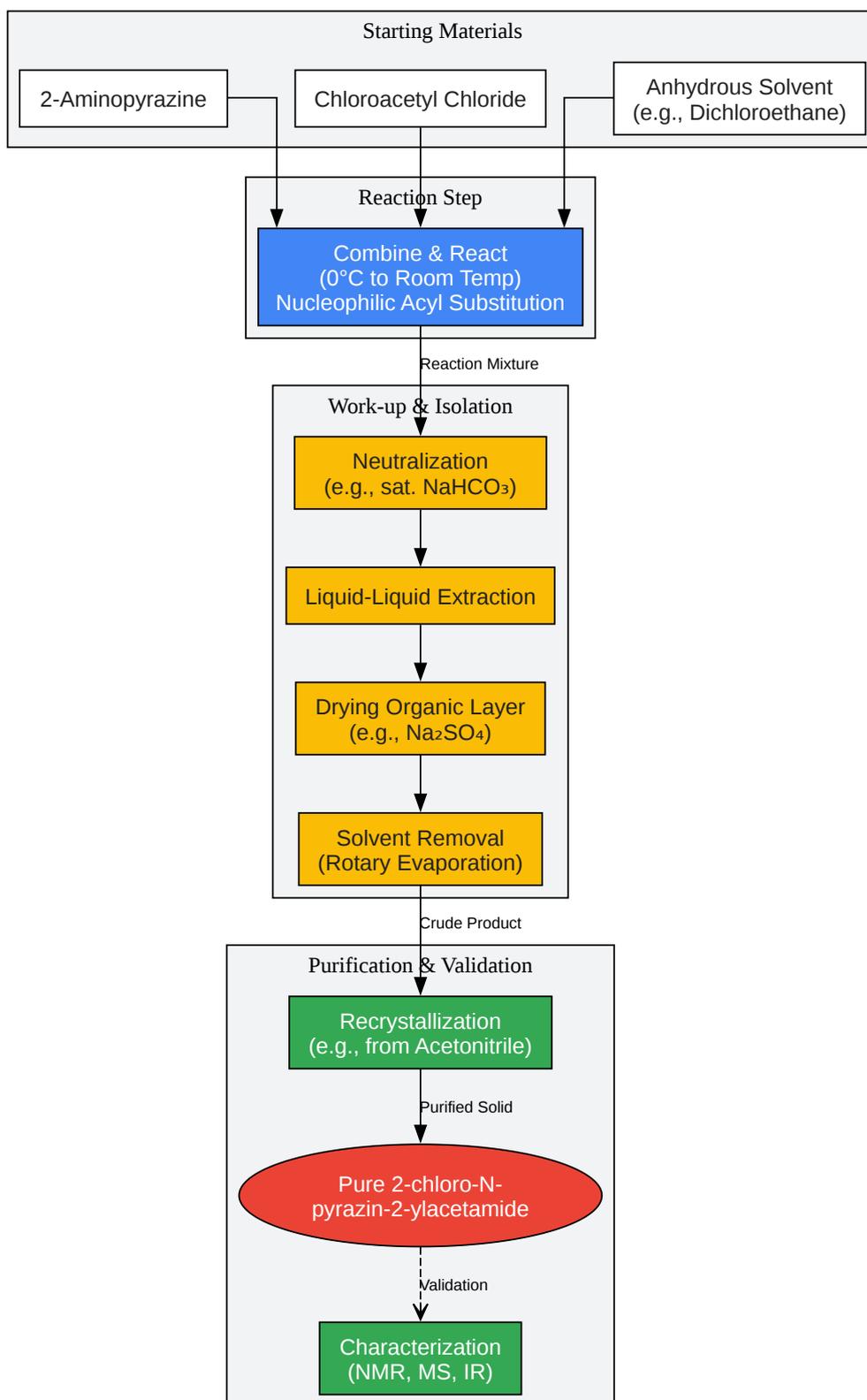
Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ ClN ₃ O	[1][2][3]
Molecular Weight	171.59 g/mol	[1]
CAS Number	115699-74-6	[1][2][3]
IUPAC Name	2-chloro-N-(pyrazin-2-yl)acetamide	[2]

The molecule's reactivity is dominated by the chloroacetamide group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of this pyrazine-containing fragment to a wide array of nucleophiles (e.g., amines, thiols, alcohols), a common strategy in the construction of pharmaceutical lead compounds.

Synthesis, Purification, and Characterization

The synthesis of **2-chloro-N-pyrazin-2-ylacetamide** is typically achieved through the acylation of 2-aminopyrazine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2-chloro-N-pyrazin-2-ylacetamide**.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous N-heterocyclic chloroacetamides.[4]

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloroethane or THF).
 - **Causality:** An anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
- **Reaction Cooldown:** Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes to bring the temperature to 0-5 °C.
 - **Causality:** The acylation reaction is highly exothermic. Cooling is necessary to control the reaction rate, prevent side reactions, and ensure safety.
- **Addition of Acylating Agent:** Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes.
 - **Causality:** Dropwise addition maintains a low concentration of the acyl chloride, further helping to manage the exothermicity of the reaction.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Reaction Quench & Neutralization:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or a similar weak base until the pH of the aqueous layer is approximately 8-9.
 - **Causality:** This step neutralizes the HCl byproduct generated during the reaction and quenches any remaining chloroacetyl chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification (Self-Validation):** Purify the crude solid by recrystallization from a suitable solvent, such as acetonitrile or an ethanol/water mixture, to yield the final product as a crystalline solid.[4]
 - **Causality & Trustworthiness:** Recrystallization is a crucial step to remove unreacted starting materials and byproducts, ensuring the purity of the final compound. The formation of a crystalline solid with a sharp melting point is a primary indicator of purity.
- **Structural Confirmation:** The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For the analogous compound 2-chloro-N-pyridin-2-ylacetamide, characteristic IR peaks appear at 3443, 3226 (N-H), and 1683 ($\text{C}=\text{O}$) cm^{-1} , with a molecular ion peak at m/z 170.6 in EIMS analysis.[4] Similar results are expected for the pyrazine derivative.

Applications in Research and Drug Development

The primary value of **2-chloro-N-pyrazin-2-ylacetamide** lies in its role as a versatile building block for constructing more complex, biologically active molecules.

- **Intermediate for Kinase Inhibitors:** The pyrazine scaffold is a common feature in many kinase inhibitors. A structurally related compound is noted as a key intermediate in their synthesis. [5] The reactive chloroacetamide handle allows for its conjugation to other fragments to build a complete inhibitor molecule that can target the ATP-binding site of specific kinases.
- **Scaffold for CNS-Active Agents:** Pyrazine derivatives have shown potential in medicinal chemistry for targeting neurological disorders.[5] This compound serves as a valuable starting point for developing novel antipsychotic and antidepressant agents through structure-activity relationship (SAR) studies.[5]
- **General Antimicrobial Research:** The broader class of N-substituted chloroacetamide derivatives has been investigated for antimicrobial properties, including potential use as

herbicides, disinfectants, and antifungal agents.[6] This suggests that derivatives of **2-chloro-N-pyrazin-2-ylacetamide** could be explored for similar applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-chloro-N-pyrazin-2-ylacetamide** is not readily available, its structure is based on 2-chloroacetamide, a compound with well-documented hazards. Therefore, it must be handled with extreme caution, assuming a similar hazard profile.

- Hazard Assessment (Based on 2-chloroacetamide):
 - Acute Toxicity: Toxic if swallowed.[7]
 - Skin Sensitization: May cause an allergic skin reaction.[7]
 - Reproductive Toxicity: Suspected of damaging fertility.[7]
- Recommended Handling Precautions:
 - Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[8]
 - Hygiene: Avoid formation of dust.[8][9] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.
 - Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Chloro-N-pyrazin-2-ylacetamide, with a molecular weight of 171.59 g/mol, is more than just a chemical compound; it is a key enabling tool for innovation in medicinal chemistry and materials science. Its straightforward synthesis and the reactive nature of its chloroacetamide group make it an invaluable intermediate for researchers aiming to develop novel kinase inhibitors, CNS-targeting agents, and other biologically active molecules. Adherence to rigorous safety protocols is paramount to harnessing its synthetic potential responsibly. This guide serves as a foundational resource for professionals seeking to leverage the unique chemical properties of this versatile building block.

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